molecular formula C13H12ClN3O3S B2685643 6-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448131-52-9

6-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2685643
CAS RN: 1448131-52-9
M. Wt: 325.77
InChI Key: XIXFYVKLPJMKIK-UHFFFAOYSA-N
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Description

The compound “6-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This particular compound is part of a series of novel triazole-pyrimidine-based compounds .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves numerous methods . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound, like other pyrimidine derivatives, contains a six-membered ring with two nitrogen atoms at positions 1 and 3 .

Scientific Research Applications

Antiviral and Antitumor Activity

  • Research has explored the synthesis of pyrrolo[2,3-d]pyrimidine derivatives due to their potential antiviral and antitumor activities. For example, compounds with a pyrrolo[2,3-d]pyrimidine structure have been synthesized and evaluated for their inhibitory effect on certain enzymes crucial in the treatment of Alzheimer's disease, showing promising results against acetylcholinesterase and butyrylcholinesterase, which are pivotal in Alzheimer's disease management (Rehman et al., 2017).

Agricultural and Environmental Applications

  • The degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger, has been studied to address concerns regarding soil and water contamination. This research is crucial for understanding how agricultural chemicals can be broken down in the environment, potentially leading to less toxic by-products and improved agricultural practices (Sharma et al., 2012).

Corrosion Inhibition

  • Pyrimidine derivatives have been investigated for their role in corrosion inhibition, particularly in acidic environments. This research is significant for industries dealing with metal preservation and maintenance, offering insights into cost-effective and efficient methods to prevent metal corrosion, thereby extending the lifespan of metal structures and components (Soltani et al., 2015).

Chemical Synthesis and Modification

  • Studies have also focused on the modification of pyrrolo[2,3-d]pyrimidines through processes like C-H borylation followed by cross-coupling or other transformations. Such research aids in the development of new synthetic methods that could be applied in the synthesis of complex molecules, potentially leading to new drug discoveries or materials with unique properties (Klečka et al., 2015).

Antifungal Applications

  • Novel syntheses of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties have shown significant antifungal activity, offering a potential pathway for developing new antifungal agents. This research is particularly relevant for addressing fungal resistance to existing treatments and discovering new therapeutic options for fungal infections (El-Gaby et al., 2002).

Mechanism of Action

The mechanism of action of this compound is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

6-(3-chloro-4-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-20-13-3-2-10(4-11(13)14)21(18,19)17-6-9-5-15-8-16-12(9)7-17/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXFYVKLPJMKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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